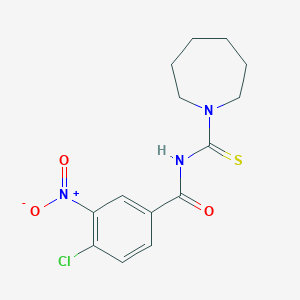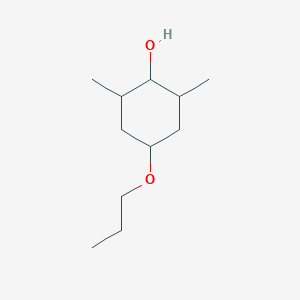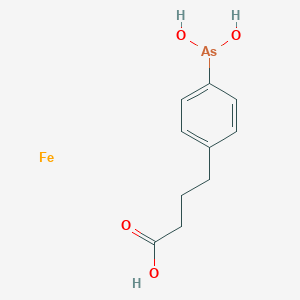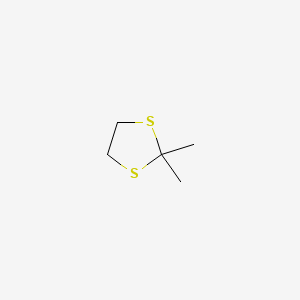
2,2-Dimethyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dithiolane is an organic compound with the molecular formula C5H10S2. It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dithiolane can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine as a catalyst. This reaction is typically carried out under high pressure and at elevated temperatures (80-100°C) to achieve nearly quantitative yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst. This method offers high chemoselectivity and yields .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides (R-X) and acyl chlorides (RCOCl) are used.
Major Products: The major products formed from these reactions include various thioacetals and thioethers, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dimethyl-1,3-dithiolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,3-dithiolane exerts its effects involves the formation of stable thioacetal linkages with carbonyl compounds. This stability is due to the presence of two sulfur atoms in the ring, which provide strong electron-donating properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and proteins .
Comparison with Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the dimethyl substitution at the 2-position.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
2,2-Dimethyl-1,3-dithiane: Similar to 2,2-Dimethyl-1,3-dithiolane but with a six-membered ring.
Uniqueness: this compound is unique due to its five-membered ring structure with two sulfur atoms and the presence of two methyl groups at the 2-position. This structural feature imparts distinct chemical properties, making it highly stable and reactive under specific conditions .
Properties
CAS No. |
6008-78-2 |
|---|---|
Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 |
InChI Key |
HEDYXMHGMMWNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


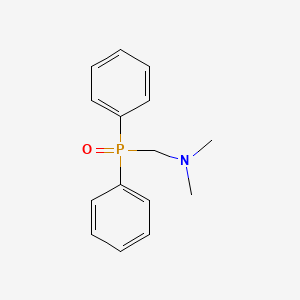
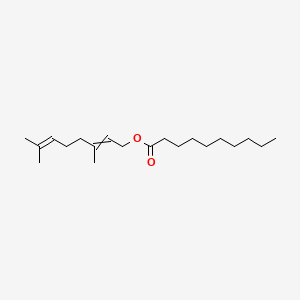

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)

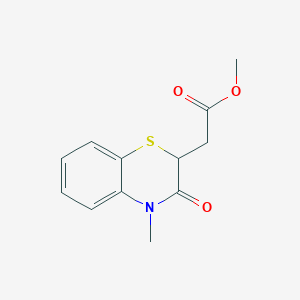

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
